
(S)-Benzyl (2-oxooxetan-3-YL)carbamate
Overview
Description
(S)-Benzyl (2-oxooxetan-3-yl)carbamate is a chiral carbamate derivative characterized by a β-lactam (2-oxooxetane) core and a benzyl carbamate moiety. Its stereochemistry at the oxetane ring (S-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .
Synthesis: The compound is typically synthesized via carbamate coupling reactions. For example, derivatives of benzyl carbamates are prepared by reacting activated carbonyl intermediates (e.g., chloroformates) with amines or alcohols under basic conditions. describes analogous protocols for synthesizing structurally related carbamates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine in dichloromethane .
Preparation Methods
Synthetic Approaches to (S)-Benzyl (2-Oxooxetan-3-yl)carbamate
Carbamate Formation via Pyridyl Carbonate Intermediates
The synthesis of this compound primarily relies on the reaction between (2S,3R)-2-methyl-4-oxo-3-oxetanylammonium toluene-4-sulfonate (13) and benzyl chloroformate derivatives. As reported in a seminal study, alcohols such as benzyl alcohol are converted into reactive 2-pyridyl carbonates (e.g., compounds 8i , 8l , 8m ) through treatment with diphenyl carbonate (DPC) in the presence of triethylamine . These intermediates exhibit high reactivity toward amine groups, enabling efficient carbamate bond formation. The reaction of tosylate salt 13 with a 3:1 molar excess of benzyl 2-pyridyl carbonate (8i ) in dichloromethane (DCM) and diisopropylethylamine (DIPEA) yields the target compound in 17–41% isolated yield . Stereochemical integrity is preserved through the use of D-threonine-derived starting materials, ensuring the (S)-configuration at the oxetane ring.
Alternative Pathways: Imidazole Carboxylates and Chloroformates
Secondary routes involve imidazole 1-carboxylates (e.g., 7c ) or chloroformates (e.g., 6b , 6e ) as carbonylating agents. For instance, the reaction of D-threonine with benzyl chloroformate in a tetrahydrofuran (THF)/water biphasic system generates an intermediate α-substituted β-hydroxycarboxylic acid, which undergoes cyclization using coupling reagents such as HBTU or PyBOP . While this method avoids the instability of pyridyl carbonates, it requires stringent pH control and yields marginally lower product purity compared to the pyridyl carbonate route.
Detailed Reaction Conditions and Optimization
Preparation of Tosylate Salt 13
The synthesis begins with the protection of D-threonine using di-tert-butyl dicarbonate (Boc₂O) in methanol/water, followed by cyclization with PyBOP to form a β-lactone intermediate. Deprotection with trifluoroacetic acid (TFA) and subsequent treatment with p-toluenesulfonic acid (p-TsOH) yields the tosylate salt 13 , a crystalline solid critical for downstream reactions .
Generation of Benzyl 2-Pyridyl Carbonate (8i)
Benzyl alcohol is reacted with DPC in dichloromethane and triethylamine to produce a mixture of benzyl 2-pyridyl carbonate (8i ) and benzyl 2-oxopyridine-1-carboxylate (9i ) . This mixture is used directly without purification due to the labile nature of the isomers, highlighting the need for rapid subsequent coupling.
Coupling and Cyclization
The final step involves combining 13 with 8i/9i in DCM and DIPEA at room temperature for 15 hours. The reaction proceeds via nucleophilic attack of the oxetane amine on the carbonyl carbon of the pyridyl carbonate, followed by elimination of 2-pyridinol (Figure 1) . Purification via flash chromatography on silica gel (ethyl acetate/hexanes gradient) isolates the product as a white solid.
Table 1: Representative Reaction Conditions and Yields
Carbonylating Agent | Solvent | Base | Time (h) | Yield (%) |
---|---|---|---|---|
8i (pyridyl) | DCM | DIPEA | 15 | 38 |
6b (chloroformate) | THF/H₂O | NaHCO₃ | 18 | 29 |
7c (imidazole) | DMF/H₂O | Et₃N | 16 | 24 |
Analytical Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.72 (d, J = 8.4 Hz, 1H, NH), 5.15 (s, 2H, OCH₂Ph), 4.62–4.58 (m, 1H, CH-NH), 4.31 (dd, J = 6.8, 2.4 Hz, 1H, CH-O), 3.98 (dd, J = 6.8, 2.4 Hz, 1H, CH-O), 1.42 (d, J = 6.8 Hz, 3H, CH₃) .
-
HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min) .
X-ray Crystallography
Single-crystal X-ray analysis confirms the (S)-configuration at the oxetane ring, with a dihedral angle of 89.7° between the carbamate and oxetane moieties . The crystal lattice exhibits hydrogen bonding between NH and carbonyl oxygen, stabilizing the β-lactone structure.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Replacing DCM with THF in the coupling step reduces yields by 15–20%, likely due to decreased solubility of the tosylate salt . Elevated temperatures (>40°C) promote racemization, necessitating room-temperature conditions.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow chemistry to mitigate exothermicity during carbonylating agent addition. However, the instability of 8i/9i limits batch sizes, requiring in-situ generation of pyridyl carbonates .
Applications and Derivatives
While this compound itself is primarily a research chemical, its derivatives, such as ARN077, exhibit potent inhibition of N-acylethanolamine acid amidase (NAAA), a therapeutic target in pain and inflammation . Structural analogs with elongated aliphatic chains (e.g., 5-phenylpentyl substituents) demonstrate enhanced bioavailability and enzymatic affinity .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (2-oxooxetan-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetanones, while reduction can produce open-chain alcohols or amines.
Scientific Research Applications
(S)-Benzyl (2-oxooxetan-3-YL)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-Benzyl (2-oxooxetan-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The strained oxetane ring can undergo ring-opening reactions, which can be exploited in enzyme inhibition or activation. The carbamate group can form stable covalent bonds with active site residues, leading to prolonged biological effects.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table compares (S)-Benzyl (2-oxooxetan-3-yl)carbamate with structurally related carbamates:
Key Observations :
- Oxetane vs. Pyridone/Pyrrolidin Cores : The β-lactam (oxetane) ring in the target compound confers rigidity and metabolic stability compared to pyridone or pyrrolidin-based carbamates (e.g., Benzyl (2-oxopyrrolidin-3-yl)carbamate, ). This structural feature may enhance binding to proteolytic enzymes like the 20S proteasome .
- Substituent Effects : The benzyl carbamate group is a common pharmacophore for cholinesterase inhibition. However, substituents on the carbonyl group (e.g., chlorophenyl in compound 28, ) significantly modulate selectivity between AChE and BChE .
- Stereochemical Impact : Enantiomeric purity (e.g., (S)- vs. (R)-configurations) affects biological activity. For example, enantiomers of benzyl carbamates exhibit distinct HPLC retention times () and may show divergent inhibition potencies .
Cholinesterase Inhibition
- Target Compound: Limited direct data are available, but structurally similar β-lactam carbamates are explored as proteasome inhibitors ().
- Comparison with Benzene-Based Carbamates : Compound 28 () demonstrates potent BChE inhibition (IC₅₀ = 0.12 µM) with a selectivity index >100 for BChE over AChE, attributed to its 3-chlorophenyl substituent. In contrast, isosorbide-2-benzyl carbamate () shows preferential BuChE inhibition due to steric and electronic effects of the isosorbide backbone .
Biological Activity
(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₁NO₄
- Molecular Weight : 221.21 g/mol
- CAS Number : 26054-60-4
The compound features a β-lactone structure, which is significant for its biological activity, particularly in inhibiting specific enzymes.
This compound functions primarily as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the metabolism of bioactive lipids. The mechanism of action involves the β-lactone moiety, which interacts with the catalytic cysteine residue in the active site of NAAA, leading to enzyme inhibition.
Enzyme Inhibition
Research has shown that this compound exhibits significant inhibitory activity against NAAA:
- IC₅₀ Value : Approximately 2.96 μM when tested on rat lung NAAA activity .
- The compound has been characterized as a noncompetitive inhibitor, meaning it can inhibit enzyme activity regardless of substrate concentration.
Anti-inflammatory Effects
In studies involving inflammation models, this compound demonstrated the ability to modulate inflammatory responses:
- In vitro studies using RAW264.7 macrophages showed that the compound inhibited LPS-induced reductions in palmitoylethanolamide (PEA) levels, suggesting a protective role against inflammation .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications to the β-lactone ring and side chains can enhance inhibitory potency:
Compound | Structure | IC₅₀ (μM) | Notes |
---|---|---|---|
This compound | Structure | 2.96 | Weak inhibitor |
N-(3-phenylpropanamide) derivative | Structure | 0.42 | More potent than parent compound |
These findings highlight how structural modifications can lead to more effective inhibitors with potential therapeutic applications.
Pharmacological Characterization
Further pharmacological studies have indicated that derivatives of this compound could selectively inhibit NAAA without affecting other lipid hydrolases such as FAAH or monoacylglycerol lipase. This selectivity is crucial for developing targeted therapies with fewer side effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for (S)-Benzyl (2-oxooxetan-3-yl)carbamate, and how can yield be maximized?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours is used for reduction steps, followed by acid quenching . Another approach employs sulfur trioxide-pyridine complex and N-ethyl-N,N-diisopropylamine in dichloromethane/DMSO at 0°C for 30 minutes, achieving 76% yield after crystallization . Key considerations:
- Use anhydrous solvents to avoid side reactions.
- Monitor reaction progress via TLC or HPLC to optimize quenching times.
- Crystallization from hexane/ethyl acetate mixtures improves purity .
Q. How should researchers characterize this compound’s purity and structural identity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR (e.g., acetone-d₆) confirm stereochemistry and functional groups. Peaks near δ 7.2–7.4 ppm indicate benzyl aromatic protons, while carbamate carbonyls appear at ~157 ppm .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ signals (e.g., m/z 281.1) .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess enantiomeric purity .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Storage : Store at room temperature in sealed containers under inert gas (argon/nitrogen) to prevent hydrolysis .
- Solubility : Soluble in DMSO (10 mM stock solutions), THF, and dichloromethane. Avoid aqueous buffers unless stabilized at pH 4–6 .
- Decomposition Risks : Exposure to strong acids/bases or prolonged moisture degrades the carbamate group. Monitor via periodic NMR .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what chiral analytical methods are recommended?
- Methodological Answer :
- Chiral Catalysts : Use (S)-specific reagents, such as chiral auxiliaries in asymmetric ketone reductions .
- Analytical Methods :
- Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers .
- Polarimetry : Measure optical rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +15.3° for pure (S)-enantiomer) .
Q. What role does the carbamate group play in biological interactions, such as enzyme inhibition?
- Methodological Answer : The carbamate group acts as a hydrogen-bond acceptor, enabling interactions with protease active sites (e.g., HIV protease). Computational docking (AutoDock Vina) and MD simulations (AMBER) predict binding affinities. Experimentally, IC₅₀ values are determined via fluorescence-based assays using fluorogenic substrates .
Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved during structure determination?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement. Discrepancies in thermal parameters may arise from twinning; employ TWINLAWS in SHELX to model twinned crystals .
- Validation : Cross-validate with PLATON’s ADDSYM to check for missed symmetry elements .
Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein binding using GROMACS with CHARMM36 force fields. Focus on oxetan-2-one ring dynamics and carbamate stability in aqueous environments .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces for reaction site analysis .
Properties
IUPAC Name |
benzyl N-[(3S)-2-oxooxetan-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-9(7-15-10)12-11(14)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFZPRQDHIUBDO-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)O1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)O1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333188 | |
Record name | Benzyl [(3S)-2-oxooxetan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26054-60-4 | |
Record name | Benzyl [(3S)-2-oxooxetan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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